2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethyl tetrahydropyran-4-carboxylate, potassium hydroxide, and tetrahydrofuran . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzamide moiety can undergo substitution reactions, where the amide group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.
Scientific Research Applications
2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other benzamide derivatives or oxadiazole-containing molecules. Compared to these compounds, 2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide may offer unique advantages in terms of stability, reactivity, or specificity for certain targets. Examples of similar compounds include:
Properties
IUPAC Name |
2-methylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23-13-5-3-2-4-12(13)16(20)17-10-14-18-15(19-22-14)11-6-8-21-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFALTFNNSRLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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